molecular formula C18H17FN2O2S2 B2796092 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 946375-78-6

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2796092
CAS No.: 946375-78-6
M. Wt: 376.46
InChI Key: XHYNLTJYMSRXFA-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 3-fluorophenyl isothiocyanate with an appropriate amine to form the thiazole ring . This intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function . This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide
  • N-[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide
  • N-[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzene-1-sulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds with different substituents . The specific arrangement of functional groups also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S2/c1-13-4-2-7-17(10-13)25(22,23)20-9-8-16-12-24-18(21-16)14-5-3-6-15(19)11-14/h2-7,10-12,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNLTJYMSRXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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